molecular formula C14H13ClN2 B14452182 3-Amino-10-methylacridinium chloride CAS No. 75586-70-8

3-Amino-10-methylacridinium chloride

Cat. No.: B14452182
CAS No.: 75586-70-8
M. Wt: 244.72 g/mol
InChI Key: IXWYMTMPCQMLOK-UHFFFAOYSA-N
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Description

3-Amino-10-methylacridinium chloride is an organic compound with the chemical formula C14H14ClN3. It is a derivative of acridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It is often used as a fluorescent dye and has antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-10-methylacridinium chloride can be synthesized through several methods:

Industrial Production Methods

The industrial production of this compound typically involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The reaction is usually carried out in organic solvents to facilitate the process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-10-methylacridinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Amino-10-methylacridinium chloride involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to replication errors and potential cell death. It also inhibits various enzymes, making it effective against certain pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-10-methylacridinium chloride is unique due to its specific structure, which allows it to intercalate into DNA and exhibit strong fluorescent properties. Its ability to act as both an antibacterial agent and a fluorescent dye makes it particularly valuable in scientific research .

Properties

75586-70-8

Molecular Formula

C14H13ClN2

Molecular Weight

244.72 g/mol

IUPAC Name

10-methylacridin-10-ium-3-amine;chloride

InChI

InChI=1S/C14H12N2.ClH/c1-16-13-5-3-2-4-10(13)8-11-6-7-12(15)9-14(11)16;/h2-9,15H,1H3;1H

InChI Key

IXWYMTMPCQMLOK-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C2C=C(C=CC2=CC3=CC=CC=C31)N.[Cl-]

Origin of Product

United States

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